molecular formula C19H22O2 B162201 Cannabivarin CAS No. 33745-21-0

Cannabivarin

Cat. No.: B162201
CAS No.: 33745-21-0
M. Wt: 282.4 g/mol
InChI Key: SVTKBAIRFMXQQF-UHFFFAOYSA-N
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Description

. It is an analog of cannabinol, with the side chain shortened by two methylene bridges. Unlike tetrahydrocannabinol, cannabivarin does not produce euphoric side effects .

Mechanism of Action

Target of Action

Cannabivarin (CBV), also known as cannabivarol, is a non-psychoactive cannabinoid found in the Cannabis plant . The primary targets of CBV are thought to be the transient receptor potential cation channel subfamily V member 1 (TRPV1), also known as the capsaicin receptor . These receptors are part of a large family of ion channels involved in the onset and progression of several types of epilepsy .

Mode of Action

CBV and its homolog, Cannabidiol (CBD), have been shown to dose-dependently activate and then desensitize TRPV1 as well as TRPV2 and TRPA1 channels . Desensitization of these ion channels is a potential mechanism by which these molecules cause a reduction of neuronal hyperexcitability that contributes to epileptic activity and seizures . CBV has also been shown to inhibit the activity of diacylglycerol (DAG) lipase-α, the primary enzyme responsible for the synthesis of the endocannabinoid, 2-arachidonoylglycerol (2-AG) .

Biochemical Pathways

The anti-epileptic activity of CBV is thought to be modulated by its effects on TRPV1 . Activation and subsequent desensitization of these ion channels can lead to a reduction in neuronal hyperexcitability, which contributes to epileptic activity and seizures . Additionally, CBV’s inhibition of DAG lipase-α affects the synthesis of the endocannabinoid 2-AG .

Result of Action

CBV, along with other cannabinoids such as CBD and Δ9-tetrahydrocannabinol (THC), has been shown to reduce cell viability of bladder cancer cell lines . This suggests that CBV may have potential anti-cancer properties. The exact molecular and cellular effects of CBV’s action are still being researched.

Action Environment

Environmental and agronomic factors can significantly influence the chemical composition and biological activity of cannabis extracts, including CBV . Factors such as temperature, humidity, light intensity, and soil composition can profoundly influence the growth and development of cannabis plants . Fluctuations in these environmental conditions can lead to significant alterations in the levels of cannabinoids, terpenes, and other bioactive compounds present in the plant .

Safety and Hazards

While handling CBV, it is recommended to ensure adequate ventilation and handle in accordance with good industrial hygiene and safety practice .

Future Directions

Research indicates that CBV and several other cannabinoids have potential to treat multiple clinical conditions, but more preclinical, and clinical studies and clinical trials, which follow regulatory guidelines, are needed to formally recommend CBV and other cannabinoids as medicines . Future studies should examine the effect of CBV on behaviour and if the response to an acute dose of CBV could predict a potential clinical treatment response in ASD .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cannabivarin can be synthesized through the oxidation of tetrahydrothis compound . The synthetic route involves the use of specific reagents and conditions to achieve the desired oxidation state.

Industrial Production Methods: Industrial production of this compound typically involves extraction from the Cannabis sativa plant, followed by purification processes. Advanced techniques such as gas chromatography and high-performance liquid chromatography are employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Cannabivarin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride are employed.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of cannabinol .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its non-psychoactive nature and its specific interaction with cannabinoid receptors. Its potential therapeutic applications and low binding affinity to CB1 and CB2 receptors distinguish it from other cannabinoids .

Properties

IUPAC Name

6,6,9-trimethyl-3-propylbenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h7-11,20H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTKBAIRFMXQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187421
Record name Cannabivarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33745-21-0
Record name Cannabivarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33745-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cannabivarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033745210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabivarin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14736
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cannabivarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANNABIVARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHH8UW410N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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